molecular formula C13H21NO2 B14517423 5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione CAS No. 62663-74-5

5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione

Cat. No.: B14517423
CAS No.: 62663-74-5
M. Wt: 223.31 g/mol
InChI Key: GZRIHINANMEWFA-UHFFFAOYSA-N
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Description

5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione is an organic compound with a complex structure featuring a cyclohexane ring substituted with an ethyl group and a butylidene group containing a methylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione typically involves the Michael addition reaction. This reaction is characterized by the 1,4-addition of a resonance-stabilized carbanion to an activated olefin, such as an α,β-unsaturated carbonyl compound . The reaction conditions often include the use of a base catalyst and a suitable solvent to facilitate the addition process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Michael addition reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent side reactions.

Major Products Formed

The major products formed from these reactions include various substituted cyclohexane derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific molecular pathways.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction kinetics are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexane derivatives with different substituents, such as:

  • 5-Ethyl-2-[1-(amino)butylidene]cyclohexane-1,3-dione
  • 5-Methyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione
  • 5-Ethyl-2-[1-(methylamino)propylidene]cyclohexane-1,3-dione

Uniqueness

The uniqueness of 5-Ethyl-2-[1-(methylamino)butylidene]cyclohexane-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it a valuable compound for targeted applications in research and industry.

Properties

CAS No.

62663-74-5

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

5-ethyl-3-hydroxy-2-(N-methyl-C-propylcarbonimidoyl)cyclohex-2-en-1-one

InChI

InChI=1S/C13H21NO2/c1-4-6-10(14-3)13-11(15)7-9(5-2)8-12(13)16/h9,15H,4-8H2,1-3H3

InChI Key

GZRIHINANMEWFA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=NC)C1=C(CC(CC1=O)CC)O

Origin of Product

United States

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